molecular formula C25H42O2S B14507287 (Nonadec-1-ene-3-sulfonyl)benzene CAS No. 62872-70-2

(Nonadec-1-ene-3-sulfonyl)benzene

Cat. No.: B14507287
CAS No.: 62872-70-2
M. Wt: 406.7 g/mol
InChI Key: ZTPNMNURQXVBGV-UHFFFAOYSA-N
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Description

(Nonadec-1-ene-3-sulfonyl)benzene is an organic compound characterized by a long aliphatic chain (nonadec-1-ene) attached to a benzene ring via a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Nonadec-1-ene-3-sulfonyl)benzene typically involves the sulfonation of nonadec-1-ene followed by the attachment of the sulfonyl group to a benzene ring. The reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process. The reaction is usually carried out under controlled temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where nonadec-1-ene is continuously fed into the reactor along with the sulfonating agent. The reaction mixture is then processed to isolate and purify the desired product. Advanced techniques such as distillation and crystallization are often employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(Nonadec-1-ene-3-sulfonyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce halogenated or nitrated derivatives of this compound.

Scientific Research Applications

(Nonadec-1-ene-3-sulfonyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.

    Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of (Nonadec-1-ene-3-sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Nonadec-1-ene: A simple aliphatic hydrocarbon with similar chain length but lacking the sulfonyl and benzene functionalities.

    Benzene sulfonic acid: Contains the sulfonyl group attached directly to the benzene ring but lacks the long aliphatic chain.

Uniqueness

(Nonadec-1-ene-3-sulfonyl)benzene is unique due to its combination of a long aliphatic chain, a sulfonyl group, and a benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that require both hydrophobic and hydrophilic characteristics.

Properties

CAS No.

62872-70-2

Molecular Formula

C25H42O2S

Molecular Weight

406.7 g/mol

IUPAC Name

nonadec-1-en-3-ylsulfonylbenzene

InChI

InChI=1S/C25H42O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24(4-2)28(26,27)25-22-19-17-20-23-25/h4,17,19-20,22-24H,2-3,5-16,18,21H2,1H3

InChI Key

ZTPNMNURQXVBGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C=C)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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